2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid
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Overview
Description
The compound is a derivative of pyridinecarboxylic acid, which is a type of aromatic compound with a pyridine ring . The “2,6-dichlorophenyl” indicates the presence of a phenyl ring with chlorine atoms at the 2 and 6 positions. The “3H-imidazo[4,5-c]pyridine-4-carboxylic acid” suggests an imidazole ring fused with the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like protodeboronation or Suzuki-Miyaura coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like 4-Pyridinecarboxylic acid, 2,6-dichloro- have a molecular weight of 192.000 .Scientific Research Applications
Synthesis and Biological Study
Researchers have explored the synthesis of compounds related to 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid, examining their antibacterial and antifungal activities. For instance, Ladani et al. (2009) synthesized derivatives through multi-step reactions and tested their antimicrobial efficacy (Ladani et al., 2009).
Chemical and Electrochemical Analysis
The compound's derivatives have been evaluated for their effectiveness in preventing mild steel corrosion, highlighting their potential in materials science. Saady et al. (2021) conducted comprehensive studies, including electrochemical and surface analysis, to assess these derivatives' inhibition performance (Saady et al., 2021).
Synthesis and Characterization
The synthesis and characterization of similar compounds have been a focus, with research dedicated to understanding their structural and chemical properties. Du Hui-r (2014) detailed the synthesis process and studied reaction conditions and catalysts (Du Hui-r, 2014).
Anti-HIV Agents
These compounds have been studied for their potential in pharmaceutical applications, specifically as anti-HIV agents. Chimirri et al. (1994) synthesized novel thiazolo-imidazo pyridines, demonstrating reproducible in vitro anti-HIV activity (Chimirri et al., 1994).
Tuberculostatic Activity
Research has also been conducted on the tuberculostatic activity of imidazo pyridine derivatives. Bukowski (1984) synthesized various derivatives, including nitrile and thioamide, to assess their tuberculostatic activity, although they displayed low effectiveness (Bukowski, 1984).
Safety and Hazards
Future Directions
Mechanism of Action
- Pyrido[2,3-d]pyrimidine interacts with specific molecular targets within cells. One notable example is the ephrin receptor (EPH) family of proteins that are often overexpressed in certain cancers . These receptors play crucial roles in cell signaling, cell migration, and tissue development.
Target of Action
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-6-2-1-3-7(15)9(6)12-17-8-4-5-16-11(13(19)20)10(8)18-12/h1-5H,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDHXSRURNPFLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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